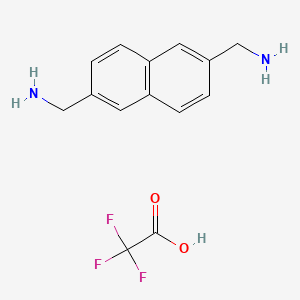

Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC15885335

Molecular Formula: C14H15F3N2O2

Molecular Weight: 300.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15F3N2O2 |

|---|---|

| Molecular Weight | 300.28 g/mol |

| IUPAC Name | [6-(aminomethyl)naphthalen-2-yl]methanamine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C12H14N2.C2HF3O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9;3-2(4,5)1(6)7/h1-6H,7-8,13-14H2;(H,6,7) |

| Standard InChI Key | BMXQODNZZGNASZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)CN)C=C1CN.C(=O)(C(F)(F)F)O |

Introduction

Structural Characteristics and Molecular Configuration

The compound’s core structure comprises a naphthalene ring system substituted with two aminomethyl (–CH₂NH₂) groups at the 2- and 6-positions. These primary amine groups are protonated and paired with trifluoroacetate (CF₃COO⁻) anions to form a stable salt . Key structural features include:

-

Naphthalene Backbone: A fused bicyclic aromatic system providing rigidity and π-conjugation.

-

Aminomethyl Substituents: Electron-rich NH₂ groups capable of participating in hydrogen bonding and coordination chemistry.

-

Trifluoroacetate Counterions: Fluorinated anions contributing to enhanced solubility in polar aprotic solvents and potential biological activity.

X-ray crystallography data for analogous naphthalene derivatives (e.g., naphthalene-2,3-diolato complexes) reveal planar aromatic systems with substituent dihedral angles ranging from 41.94° to 69.61° relative to the naphthalene plane . Such geometric flexibility likely applies to Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate, influencing its intermolecular interactions and crystal packing.

| Parameter | Value/Description | Source Compound |

|---|---|---|

| Reaction Solvent | Ethanol, DMF | |

| Catalyst | Hydrazine hydrate, P₂O₅–MsOH | |

| Purification Method | Recrystallization (ethanol/chloroform) |

Physicochemical Properties

Solubility and Stability

The trifluoroacetate anion enhances solubility in polar solvents such as water, methanol, and acetonitrile. The compound is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or strong acids/bases due to hydrolysis of the amine-TFA ion pair .

Spectroscopic Data

-

IR Spectroscopy: Expected N–H stretches (~3300 cm⁻¹), C=O stretches from TFA (~1670 cm⁻¹), and C–F vibrations (~1200 cm⁻¹) .

-

NMR Spectroscopy:

Table 2: Comparative Physicochemical Data for Naphthalene Derivatives

| Property | Naphthalene-2,6-diyldimethanamine TFA | Naphthalene-2,3-diylbis(thienylmethanone) |

|---|---|---|

| Molecular Weight | 300.28 g/mol | 348.42 g/mol |

| Melting Point | Not reported | 293 K (crystallization temp.) |

| Solubility | Polar aprotic solvents | Chloroform, ethanol |

Applications in Materials and Coordination Chemistry

Ligand in Metal Complexes

Primary amine groups on the naphthalene backbone can coordinate to transition metals (e.g., Co³⁺, Fe³⁺), forming stable complexes for catalytic or magnetic applications . For instance, catecholate ligands on naphthalene-2,3-diol stabilize high-oxidation-state metals via bidentate chelation , suggesting similar potential for this compound.

Fluorinated Materials

The CF₃ group’s electron-withdrawing nature may enhance thermal stability and optoelectronic properties, making the compound suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume